molecular formula C20H22F3N5O2S B2568711 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamid CAS No. 886908-77-6

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamid

Katalognummer: B2568711
CAS-Nummer: 886908-77-6
Molekulargewicht: 453.48
InChI-Schlüssel: XPYAIYVEKOOTDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22F3N5O2S and its molecular weight is 453.48. The purity is usually 95%.
BenchChem offers high-quality 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits neuroprotective and anti-inflammatory properties. Its mechanism of action involves the inhibition of specific protein pathways, notably affecting the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins. This interaction suggests its potential in treating neurodegenerative diseases and inflammatory conditions.

Pharmacological Applications

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide has been investigated for various pharmacological applications:

  • Neuroprotection : The compound has shown potential in protecting neurons from oxidative stress and apoptosis, making it a candidate for further studies in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Agents : Its ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases.
  • Cancer Research : The structural features suggest possible applications in cancer therapy by targeting specific pathways involved in tumor growth and metastasis.

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

  • Neuroprotective Effects : In vitro studies demonstrated that treatment with this compound reduced neuronal cell death induced by oxidative stress markers.
  • Inflammation Models : Animal models of inflammation showed significant reductions in inflammatory markers when treated with this compound, indicating its therapeutic potential.
  • Cancer Cell Lines : Preliminary studies on cancer cell lines have indicated that the compound may inhibit cell proliferation and induce apoptosis.

Biologische Aktivität

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide (CAS Number: 886908-71-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly its antimicrobial properties and mechanisms of action.

Chemical Structure

The compound's molecular formula is C22H29N5O2SC_{22}H_{29}N_{5}O_{2}S with a molecular weight of 427.6 g/mol. The structure includes a thiazole-triazole moiety and a trifluoromethyl phenyl group, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) indicate significant antibacterial properties:

CompoundMIC (µg/mL)Target Bacteria
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide5S. aureus
Control (Ciprofloxacin)0.5S. aureus

The compound demonstrated a bactericidal effect in time-kill assays and moderate inhibition of biofilm formation, suggesting it could be a valuable candidate for treating infections caused by resistant bacteria .

The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. The presence of the trifluoromethyl group appears to enhance lipophilicity, facilitating better membrane penetration and increased efficacy against gram-positive bacteria .

Study 1: Efficacy Against MRSA

In a recent study published in Molecules, the compound was tested against clinical isolates of MRSA. Results showed that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to untreated controls. The study utilized various concentrations to determine the MIC and assessed cytotoxicity on human cell lines .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the piperidine ring and substitution patterns on the phenyl ring significantly influenced biological activity. Compounds with bulky lipophilic groups exhibited enhanced antimicrobial properties, highlighting the importance of molecular design in drug development .

ADMET Properties

The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable absorption characteristics and low toxicity levels in mammalian models. Detailed assays are ongoing to confirm these findings .

Eigenschaften

IUPAC Name

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2S/c1-2-14-25-19-28(26-14)18(30)16(31-19)15(27-9-7-12(8-10-27)17(24)29)11-3-5-13(6-4-11)20(21,22)23/h3-6,12,15,30H,2,7-10H2,1H3,(H2,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYAIYVEKOOTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.